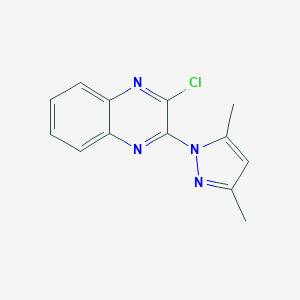

2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-12(14)15-10-5-3-4-6-11(10)16-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNHSWASDLENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358573 | |

| Record name | 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245039-37-6 | |

| Record name | 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and reproducible synthetic pathway for 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the necessary starting materials, step-by-step experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to ensure clarity and facilitate replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-stage process. The initial step involves the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from readily available starting materials. The second stage is the preparation of the nucleophile, 3,5-dimethylpyrazole. The final and crucial step is the nucleophilic aromatic substitution (SNAr) reaction between these two intermediates to yield the target compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,3-Dichloroquinoxaline

This stage is a two-step process starting with the formation of a quinoxaline-2,3-dione intermediate, followed by chlorination.

Step 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

-

Materials: o-Phenylenediamine, Diethyl oxalate, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (0.1 mol) in ethanol.

-

Add diethyl oxalate (0.1 mol) to the solution.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture, and the product will precipitate.

-

Collect the solid by filtration, wash with cold ether, and dry.[1]

-

Step 2: Synthesis of 2,3-Dichloroquinoxaline

-

Materials: 1,4-Dihydroquinoxaline-2,3-dione, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, place 1,4-dihydroquinoxaline-2,3-dione (0.01 mol).

-

Carefully add phosphorus oxychloride (0.04 mol) and a catalytic amount of DMF in a fume hood.

-

Reflux the mixture for 90 minutes.[1]

-

After cooling to room temperature, pour the reaction mixture onto crushed ice with constant stirring.

-

The solid precipitate is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a chloroform and n-hexane mixture.[1]

-

Stage 2: Synthesis of 3,5-Dimethylpyrazole

-

Materials: Acetylacetone, Hydrazine hydrate, Glacial acetic acid, Water.

-

Procedure:

-

In a reactor, add water, acetylacetone, and a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate dropwise while maintaining the reaction temperature below 50 °C.

-

After the addition is complete, maintain the reaction at 50 °C for 3 hours.

-

Cool the mixture to 10 °C to precipitate the product.

-

Collect the solid by centrifugation or filtration, wash with cold water, and dry under vacuum.

-

Stage 3: Synthesis of this compound

This final stage involves the nucleophilic substitution of one chlorine atom on the 2,3-dichloroquinoxaline with 3,5-dimethylpyrazole.

-

Materials: 2,3-Dichloroquinoxaline, 3,5-Dimethylpyrazole, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3,5-dimethylpyrazole (1.1 mmol) in dry DMF (20 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the pyrazolate anion.

-

Add a solution of 2,3-dichloroquinoxaline (1.0 mmol) in dry DMF (10 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture at 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent like ethanol.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 1,4-Dihydroquinoxaline-2,3-dione | C₈H₆N₂O₂ | 162.15 | >360 | [1] |

| 2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | 150 | [1] |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 106-108 | |

| This compound | C₁₃H₁₁ClN₄ | 258.71 | 245-247 |

Table 2: Expected Yields of Synthetic Steps

| Reaction Stage | Expected Yield (%) | Reference |

| Synthesis of 1,4-Dihydroquinoxaline-2,3-dione | ~90 | [1] |

| Synthesis of 2,3-Dichloroquinoxaline | ~85 | [1] |

| Synthesis of 3,5-Dimethylpyrazole | >90 | |

| Synthesis of this compound | 70-80 (Estimated) |

Mandatory Visualizations

Logical Workflow for Synthesis

Caption: Logical workflow of the synthesis and purification process.

Signaling Pathway of the Nucleophilic Aromatic Substitution

Caption: Simplified mechanism of the key SNAr reaction step.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available databases, predictive models, and analogous quinoxaline derivatives to serve as a foundational resource for research and development.

Core Physicochemical Properties

The fundamental physicochemical parameters of a compound are critical for predicting its behavior in biological and chemical systems. The table below summarizes the available and predicted data for this compound.

| Property | Data Type | Value | Citation(s) |

| Molecular Formula | Experimental | C₁₃H₁₁ClN₄ | [1] |

| Molecular Weight | Experimental | 258.71 g/mol | [1] |

| CAS Number | Experimental | 245039-37-6 | [1] |

| Melting Point | Experimental | 245-247°C | [1] |

| Boiling Point | Not Available | - | |

| Solubility | Not Available | - | [2] |

| pKa | Not Available | - | |

| Density | Not Available | - | [2] |

| XlogP | Predicted | 3.3 | [3] |

| SMILES | - | CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2Cl)C | [3] |

| InChI | - | InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-12(14)15-10-5-3-4-6-11(10)16-13/h3-7H,1-2H3 | [3] |

Synthesis and Structural Elucidation

The synthesis of this compound is expected to follow established routes for similar quinoxaline derivatives. A plausible synthetic pathway is outlined below.

Proposed Experimental Protocol: Two-Step Synthesis

This protocol is adapted from general methods for the synthesis of 2-chloro-3-substituted quinoxalines.[4][5]

Step 1: Synthesis of 2,3-dichloroquinoxaline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine 1,4-dihydroquinoxaline-2,3-dione (1 equivalent), phosphorus oxychloride (4 equivalents), and a catalytic amount of dimethylformamide (DMF).

-

Reflux: Heat the mixture to reflux for 90 minutes. The solid should dissolve, resulting in a clear solution.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate, 2,3-dichloroquinoxaline, is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as chloroform and n-hexane, to yield the purified intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: In a suitable solvent such as ethanol or dimethylformamide (DMF), dissolve 2,3-dichloroquinoxaline (1 equivalent) and 3,5-dimethylpyrazole (1 equivalent).

-

Base Addition: Add a suitable base, such as potassium carbonate or triethylamine (1.1 equivalents), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the final product.

Synthetic Workflow Diagram

Biological Activity and Potential Mechanisms of Action

While no specific biological studies on this compound have been published, the quinoxaline and pyrazole scaffolds are known pharmacophores present in a wide array of biologically active molecules.

Quinoxaline derivatives have been reported to exhibit a broad spectrum of activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[6][7][8] Similarly, pyrazole-containing compounds are also known for their diverse pharmacological effects.[8] The combination of these two heterocyclic systems in one molecule suggests potential for significant biological activity. Notably, pyrazoloquinoxalines have been specifically mentioned as being active against fungal infections.[7]

Based on studies of other quinoxaline derivatives, a potential mechanism of anticancer activity could involve the induction of apoptosis through the mitochondrial pathway.[9] This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspases.

Hypothetical Signaling Pathway: Apoptosis Induction

The following diagram illustrates a potential mechanism by which a quinoxaline derivative could induce apoptosis in cancer cells, based on published research on analogous compounds.[9]

Expected Spectral Characteristics

Structural elucidation of this compound would rely on standard spectroscopic techniques. Based on its structure and data from similar compounds, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring system, typically in the range of 7.5-8.5 ppm. The methyl groups on the pyrazole ring would likely appear as singlets around 2.0-3.0 ppm, and the pyrazole proton as a singlet around 6.0-6.5 ppm.

-

¹³C NMR: The carbon NMR would display signals for the aromatic and heteroaromatic carbons in the downfield region (110-160 ppm) and the methyl carbons in the upfield region (10-20 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (258.71 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak with approximately one-third the intensity of the M+ peak) would be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, and C-H stretching of the aromatic and methyl groups around 2900-3100 cm⁻¹.

This guide serves as a starting point for researchers working with this compound. Further experimental validation of the predicted properties and biological activities is necessary to fully characterize this compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 2-chloro-3-(3,5-dimethyl-1h-pyrazol-1-yl)quinoxaline (C13H11ClN4) [pubchemlite.lcsb.uni.lu]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline CAS number and structure

An In-Depth Technical Guide to 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from chemical databases and analogous quinoxaline derivatives to provide a foundational understanding of its properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinoxaline derivative. The core structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring. This core is substituted with a chloro group at the 2-position and a 3,5-dimethyl-pyrazol-1-yl group at the 3-position.

Table 1: Compound Identification and Key Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 245039-37-6 | [1][2] |

| Molecular Formula | C₁₃H₁₁ClN₄ | [1][3] |

| Molecular Weight | 258.71 g/mol | [1][2] |

| Melting Point | 245-247°C | [2] |

| InChI Key | WZFNHSWASDLENP-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2Cl)C |[3] |

Caption: 2D structure of this compound.

Potential Synthesis Pathway

Step 1: Synthesis of 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one The synthesis would likely begin with the condensation reaction between o-phenylenediamine and an appropriate β-dicarbonyl compound substituted with the pyrazole moiety, such as ethyl 2-(3,5-dimethyl-pyrazol-1-yl)-2-oxoacetate. This reaction is a standard method for forming the quinoxalinone ring system.

-

Reactants : o-phenylenediamine, ethyl 2-(3,5-dimethyl-pyrazol-1-yl)-2-oxoacetate.

-

Solvent : A suitable solvent such as ethanol or acetic acid.

-

Conditions : The reaction mixture is typically heated under reflux to drive the condensation and cyclization.

-

Work-up : The product, 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one, would likely precipitate upon cooling and could be purified by recrystallization.

Step 2: Chlorination of the Quinoxalinone Precursor The hydroxyl group of the quinoxalin-2-one precursor is then converted to a chloro group using a standard chlorinating agent.

-

Reactant : 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one.

-

Chlorinating Agent : Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[6] A small amount of a base like N,N-dimethylaniline may be used as a catalyst.

-

Conditions : The reaction is typically performed by heating the quinoxalinone in an excess of POCl₃ under reflux.

-

Work-up : After the reaction is complete, the excess POCl₃ is carefully removed, often by distillation under reduced pressure. The residue is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude this compound. The final product can be purified by column chromatography or recrystallization.

Caption: Proposed two-step synthesis pathway for the target compound.

Spectroscopic and Analytical Data

Direct experimental spectroscopic data for this compound is not widely published. However, predicted data and analysis of related structures can provide valuable insights for characterization.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Predicted collision cross-section (CCS) values can aid in structural confirmation.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 259.07451 | 157.1 |

| [M+Na]⁺ | 281.05645 | 171.0 |

| [M-H]⁻ | 257.05995 | 160.4 |

Data sourced from PubChem.[3]

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups on the pyrazole ring (likely two singlets), aromatic protons on the quinoxaline ring system, and the single proton on the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the distinct carbon atoms in the quinoxaline and pyrazole rings, as well as the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would likely feature characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, as well as C-H stretching and bending vibrations.

Potential Applications and Biological Activity

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[7][8] While the specific biological profile of this compound has not been detailed in available literature, its structural motifs suggest potential for various therapeutic applications.

-

Anticancer Activity : Many quinoxaline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The combination of the quinoxaline core with a pyrazole moiety, another heterocycle known for its biological activities, makes this compound a candidate for anticancer drug discovery.

-

Antimicrobial Activity : Quinoxalines are well-established antimicrobial agents, with activity against bacteria and fungi.[4][8]

-

Antiviral Activity : Certain substituted quinoxalines have been investigated for their antiviral properties, including activity against respiratory pathogens.[10]

-

Enzyme Inhibition : The nitrogen-containing heterocyclic structure is common in molecules designed to act as kinase inhibitors or to target other enzymes involved in disease pathways.

References

- 1. This compound CAS#: 245039-37-6 [m.chemicalbook.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. PubChemLite - 2-chloro-3-(3,5-dimethyl-1h-pyrazol-1-yl)quinoxaline (C13H11ClN4) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. benchchem.com [benchchem.com]

- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

The Enduring Legacy of Quinoxalines: From Discovery to Cutting-Edge Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has been a subject of intense scientific scrutiny for over a century. First synthesized in the late 19th century, these compounds have evolved from chemical curiosities to a privileged scaffold in medicinal chemistry. Their remarkable versatility and broad spectrum of biological activities, most notably in oncology, have cemented their importance in modern drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinoxaline derivatives, with a focus on their application as anticancer agents. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in the field.

I. Discovery and Historical Milestones

The journey of quinoxalines began in 1884 when German chemists Wilhelm Körner and Othmar Hinsberg independently reported the first synthesis of a quinoxaline derivative.[1][2][3][4] Their pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a straightforward and effective method that has stood the test of time and remains a cornerstone of quinoxaline synthesis.[1][2][3][4] This classical approach, often referred to as the Hinsberg-Körner synthesis, opened the door to the exploration of a new class of heterocyclic compounds.

Initially, the applications of quinoxaline derivatives were primarily in the dye and chemical industries. However, the 20th century witnessed a paradigm shift as the profound biological activities of these compounds began to be unveiled. The discovery of naturally occurring quinoxaline-containing antibiotics, such as echinomycin and levomycin, which demonstrated potent antibacterial and antitumor properties, was a significant turning point. This spurred a wave of research into the medicinal potential of synthetic quinoxaline derivatives.

Over the decades, extensive research has revealed a wide array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and, most significantly, anticancer activities.[5][6][7] The realization that the quinoxaline scaffold can serve as a versatile pharmacophore for interacting with various biological targets, particularly protein kinases, has propelled it to the forefront of cancer research.[2][8] Today, numerous quinoxaline derivatives are in various stages of preclinical and clinical development, highlighting the enduring legacy and future promise of this remarkable class of compounds.

II. Synthetic Methodologies: From Classical to Green Approaches

The synthesis of the quinoxaline core has been extensively studied and refined since its initial discovery. While the classical Hinsberg-Körner reaction remains a fundamental approach, modern organic synthesis has introduced a plethora of new methods that offer improved yields, shorter reaction times, and more environmentally friendly conditions.

A. The Classical Hinsberg-Körner Synthesis

This foundational method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, typically under acidic conditions or in a refluxing solvent like ethanol or acetic acid.

Experimental Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline

-

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Benzil (1,2-dicarbonyl compound) (1 mmol, 0.210 g)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2,3-diphenylquinoxaline.

-

B. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that significantly reduces reaction times. This technique has been successfully applied to the synthesis of quinoxaline derivatives, often providing higher yields in a fraction of the time required for conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline Derivatives

-

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

-

Iodine (I₂) (10 mol%)

-

Ethanol (5 mL)

-

Microwave reactor vials

-

-

Procedure:

-

In a microwave reactor vial, combine the o-phenylenediamine, the 1,2-dicarbonyl compound, and iodine.

-

Add ethanol as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80°C) for 5-10 minutes.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture), to obtain the final quinoxaline derivative.[9]

-

C. Green Synthetic Approaches

In line with the principles of green chemistry, several environmentally benign methods for quinoxaline synthesis have been developed. These approaches focus on the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes.

Experimental Protocol: Green Synthesis using a Recyclable Catalyst

-

Materials:

-

o-Phenylenediamine (1 mmol)

-

1,2-Dicarbonyl compound (1 mmol)

-

Polymer-supported sulphanilic acid (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

To a mixture of o-phenylenediamine and the 1,2-dicarbonyl compound in ethanol, add the polymer-supported sulphanilic acid catalyst.

-

Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

-

Upon completion, filter the reaction mixture to separate the insoluble catalyst.

-

The filtrate is then dried over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the pure quinoxaline derivative.

-

The recovered catalyst can be washed, dried, and reused for subsequent reactions.[10]

-

III. Quinoxaline Derivatives in Oncology: A Quantitative Perspective

The anticancer potential of quinoxaline derivatives is a major driving force in their continued investigation. Numerous studies have reported the synthesis and evaluation of novel quinoxaline compounds exhibiting significant cytotoxic activity against a wide range of cancer cell lines. The following tables summarize the in vitro anticancer activity (IC₅₀ values) of selected quinoxaline derivatives from recent literature, providing a quantitative basis for comparison and further development.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| XVa | HCT116 (Colon) | 4.4 | [5] |

| MCF-7 (Breast) | 5.3 | [5] | |

| VIIIc | HCT116 (Colon) | 2.5 | [5] |

| MCF-7 (Breast) | 9 | [5] | |

| 4b | A549 (Lung) | 11.98 ± 2.59 | [11][12] |

| 4m | A549 (Lung) | 9.32 ± 1.56 | [11][12] |

| 25d | MCF-7 (Breast) | 4.1 ± 0.4 | [13] |

| HepG2 (Liver) | 5.2 ± 0.5 | [13] | |

| 25e | MCF-7 (Breast) | 6.3 ± 0.6 | [13] |

| HepG2 (Liver) | 7.9 ± 0.8 | [13] | |

| 27e | MCF-7 (Breast) | 11.7 ± 1.1 | [13] |

| HepG2 (Liver) | 9.8 ± 0.9 | [13] | |

| ST4j | TF1 (Erythroleukemia) | 15.53 ± 0.82 | [14] |

| HEL (Erythroleukemia) | 17.90 ± 1.36 | [14] | |

| 11 | A549 (Lung) | 0.81 | [15] |

| HCT116 (Colon) | 1.32 | [15] | |

| MCF-7 (Breast) | 2.15 | [15] | |

| 13 | A549 (Lung) | 1.05 | [15] |

| HCT116 (Colon) | 2.91 | [15] | |

| MCF-7 (Breast) | 1.88 | [15] |

Table 2: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |

| 25d | VEGFR-2 | 3.4 ± 0.3 | [13] |

| 25e | VEGFR-2 | 4.1 ± 0.3 | [13] |

| 25i | VEGFR-2 | 5.7 ± 0.5 | [13] |

| 27e | VEGFR-2 | 6.8 ± 0.5 | [13] |

| ST4j | JAK2 | 13.00 ± 1.31 | [14] |

| JAK3 | 14.86 ± 1.29 | [14] | |

| 4a | EGFR | 300 | [15] |

| 13 | EGFR | 400 | [15] |

| 11 | EGFR | 600 | [15] |

| 5 | EGFR | 900 | [15] |

IV. Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological activity of quinoxaline derivatives, it is crucial to visualize their interactions with cellular machinery and the workflows used to assess their efficacy. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a general workflow for their biological screening.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The quinoxaline derivatives are dissolved in DMSO and then serially diluted in the culture medium. The old medium is replaced with the medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration compared to the vehicle control. The IC₅₀ value is determined by plotting the viability against the compound concentration.[9]

V. Conclusion and Future Directions

The discovery of quinoxaline derivatives over a century ago laid the foundation for a rich and diverse field of chemical and medicinal research. From their humble beginnings in the dye industry to their current prominence in oncology, the journey of quinoxalines is a testament to the power of chemical innovation. The development of novel synthetic methodologies, including microwave-assisted and green chemistry approaches, has made these valuable compounds more accessible and their synthesis more sustainable.

The extensive body of research on the anticancer properties of quinoxaline derivatives, supported by a wealth of quantitative data, has identified numerous potent compounds and elucidated their mechanisms of action, primarily through the inhibition of key signaling pathways. The visualizations provided in this guide offer a simplified yet informative overview of these complex biological processes and the experimental workflows used to investigate them.

Looking ahead, the future of quinoxaline research is bright. The continued exploration of this versatile scaffold will undoubtedly lead to the discovery of new derivatives with enhanced potency and selectivity. The application of computational tools, such as molecular docking and QSAR studies, will further accelerate the design and optimization of novel drug candidates. As our understanding of the molecular basis of cancer deepens, the development of targeted therapies based on the quinoxaline scaffold holds immense promise for the future of cancer treatment.

References

- 1. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. arabjchem.org [arabjchem.org]

- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Structural Elucidation of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline. Due to the limited availability of complete, published experimental data for this specific molecule, this guide utilizes detailed spectroscopic information from the closely related analogue, 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline, as a foundational reference. The data presented herein is crucial for the structural confirmation, purity assessment, and further development of this class of compounds in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from various analytical techniques. This information is critical for the unambiguous identification and characterization of the target molecule's structure.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.01 | Singlet | Pyrazole-CH₃ |

| 2.20 | Singlet | Pyrazole-CH₃ |

| 5.98 | Singlet | Pyrazole-H |

| 7.80 - 8.20 | Multiplet | Quinoxaline aromatic protons |

Note: The chemical shifts for the quinoxaline aromatic protons are estimated based on typical values for similar structures and may vary slightly in the non-brominated analogue.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| 13.85 | Pyrazole-CH₃ |

| 14.02 | Pyrazole-CH₃ |

| 107.83 | Pyrazole-CH |

| ~128-145 | Quinoxaline aromatic carbons |

| ~148 | C-Cl |

| ~152 | C-N (pyrazole) |

Note: The chemical shifts for the quinoxaline aromatic carbons and the carbons bearing the chloro and pyrazolyl substituents are approximate values based on known quinoxaline derivatives.

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 258/260 | [M]⁺ molecular ion peak (isotopic pattern for ³⁵Cl/³⁷Cl) |

| 223 | [M-Cl]⁺ |

| 196 | [M-C₄H₅N₂]⁺ |

| 127 | [Quinoxaline]⁺ |

Note: The predicted monoisotopic mass for the [M+H]⁺ ion is 259.07451 Da.[1]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2920, 2850 | Aliphatic C-H stretch (CH₃) |

| ~1600, 1550, 1480 | C=C and C=N stretching (aromatic rings) |

| ~1100-1200 | C-N stretching |

| ~750-850 | C-Cl stretching |

Note: The absence of bands in the 3200-3400 cm⁻¹ region would confirm the absence of N-H or O-H groups.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Electronic Transition |

| ~280-300 | π → π |

| ~320-340 | n → π |

Note: These are predicted absorption maxima based on the quinoxaline chromophore and are typically solvent-dependent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established procedures for similar quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced directly into the ion source, and the spectrum is recorded at an ionization energy of 70 eV. For ESI, the sample is dissolved in a suitable solvent such as methanol or acetonitrile and infused into the mass spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum is recorded on a double-beam UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or DMF), and the spectrum is recorded in the range of 200-800 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided spectroscopic data and experimental protocols are essential for ensuring the quality and integrity of research and development in this area.

References

A Comprehensive Technical Guide to 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a quinoxaline derivative characterized by the presence of a chloro group and a dimethyl-pyrazolyl moiety. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C13H11ClN4 | [1][2] |

| Molecular Weight | 258.71 g/mol | [1] |

| Monoisotopic Mass | 258.06723 Da | [2] |

| Melting Point | 245-247°C | [1] |

| Appearance | Not specified (likely a solid) | |

| SMILES | CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2Cl)C | [2] |

| InChI | InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-12(14)15-10-5-3-4-6-11(10)16-13/h3-7H,1-2H3 | [2] |

Synthesis Protocols

The synthesis of pyrazolyl-quinoxaline derivatives generally involves the reaction of a di-chloroquinoxaline with a pyrazole derivative. While a specific protocol for the title compound is not detailed in the provided literature, a general and adaptable synthetic route can be inferred.

General Synthesis of Pyrazolyl-Quinoxalines:

A common method for synthesizing quinoxaline derivatives is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound[3]. For the synthesis of substituted quinoxalines like the one , a typical starting material is 2,3-dichloroquinoxaline.

Experimental Protocol (Hypothetical):

-

Starting Materials: 2,3-dichloroquinoxaline and 3,5-dimethylpyrazole.

-

Reaction: A solution of 2,3-dichloroquinoxaline (1 equivalent) in a suitable solvent (e.g., absolute ethanol) is treated with 3,5-dimethylpyrazole (1 equivalent).

-

Catalyst/Base: A base, such as piperidine or potassium carbonate, is often added to facilitate the reaction.

-

Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the solvent is removed under reduced pressure. The resulting residue is then purified, commonly by column chromatography on silica gel, to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis.

Caption: Generalized workflow for the synthesis of the target compound.

Potential Biological Activities and Mechanism of Action

Quinoxaline derivatives are a significant class of N-heterocyclic compounds known for a wide range of pharmacological effects. The core quinoxaline structure is a key component in various therapeutic agents.

Broad-Spectrum Activities of Quinoxalines:

-

Antimicrobial: Quinoxaline derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species[4][5]. Some have also been investigated for their efficacy against Mycobacterium tuberculosis[5][6].

-

Anticancer: Many quinoxaline derivatives exhibit cytotoxic effects on human cancer cell lines and are considered promising candidates for anticancer drug development[4][7].

-

Antiviral: The quinoxaline scaffold is present in compounds with reported antiviral properties[8][9].

-

Other Activities: Various derivatives have also been reported to have anti-inflammatory, antimalarial, and kinase inhibitory properties[4][6].

Potential Mechanism of Action:

While the specific mechanism of action for this compound is not explicitly detailed, research on similar compounds suggests potential pathways. One of the proposed mechanisms for the antimicrobial activity of some quinoxaline derivatives is the inhibition of DNA gyrase [10]. DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.

The diagram below illustrates a potential signaling pathway for the antimicrobial action of quinoxaline derivatives.

Caption: Potential mechanism of action via DNA gyrase inhibition.

Conclusion

This compound is a compound with a molecular framework that is prevalent in biologically active molecules. Based on the extensive research into quinoxaline derivatives, this compound holds potential for further investigation, particularly in the realms of antimicrobial and anticancer research. The synthetic routes are generally well-established, allowing for its preparation and subsequent biological evaluation. Further studies are warranted to elucidate its specific mechanisms of action and to explore its full therapeutic potential.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. PubChemLite - 2-chloro-3-(3,5-dimethyl-1h-pyrazol-1-yl)quinoxaline (C13H11ClN4) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 7. blogs.rsc.org [blogs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 10. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

Initial Biological Screening of Pyrazolyl-Quinoxaline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of quinoxaline and pyrazole rings into a single molecular entity has emerged as a significant strategy in medicinal chemistry. Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, is a core structure in various antibiotics and therapeutic agents known to exhibit a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] Similarly, pyrazole and its derivatives are renowned for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[3][4] The combination of these two pharmacophores, creating pyrazolyl-quinoxaline compounds, is a promising approach for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.

This technical guide provides an in-depth overview of the initial biological screening methodologies for this class of compounds, focusing on anticancer and antimicrobial evaluations. It includes detailed experimental protocols for key in vitro and in vivo assays, structured data from recent studies, and workflow visualizations to aid researchers in the preliminary assessment of these promising molecules.

Anticancer Activity Screening

The preliminary evaluation of anticancer potential typically involves a tiered approach, beginning with in vitro cytotoxicity assays against various cancer cell lines, followed by specific enzyme inhibition studies and, for promising candidates, in vivo efficacy assessment in animal models.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay's principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[5][6] The amount of formazan produced, which is dissolved for measurement, is directly proportional to the number of viable cells.[5]

This protocol is a synthesized procedure based on standard methodologies.[5][7][8][9]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a suitable complete culture medium.[10]

-

Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom sterile microplate at an optimal density (typically 1,000-100,000 cells/well) in 100 µL of medium.[5][7]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrazolyl-quinoxaline test compound in a suitable solvent, such as DMSO.

-

Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[5]

-

-

Incubation:

-

MTT Addition and Formazan Formation:

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6][9]

-

Mix thoroughly by gentle shaking on an orbital shaker to ensure complete solubilization.

-

Measure the optical density (absorbance) of the solution using a microplate reader at a wavelength of 570 nm.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.

-

Caption: Workflow of the MTT assay for in vitro cytotoxicity screening.

The following table summarizes the cytotoxic activity of various pyrazolyl, quinoxaline, and related derivatives against several human cancer cell lines, presented as IC₅₀ values.

| Compound Type | Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazoline Derivative | 11 | AsPC-1 (Pancreatic) | 16.8 | [11] |

| Pyrazoline Derivative | 11 | U251 (Glioblastoma) | 11.9 | [11] |

| Indolo-pyrazole | 6c | SK-MEL-28 (Melanoma) | 3.46 | [10] |

| Pyrazolinyl-Indole | HD02, HD05, HD12 | Various NCI-60 Lines | Remarkable Activity | [12] |

| Pyrazole-linked benzenesulfonyl | 18h | HL-60 (Leukemia) | 8.99 | [13] |

| Pyrazole-linked benzenesulfonyl | 18g | MDA-MB-231 (Breast) | 4.07 | [13] |

| Pyrazole-linked benzenesulfonyl | 18c | HL-60 (Leukemia) | 8.43 | [13] |

| Quinoxaline Derivative | 3h | Leukemia RPMI-8226 | 1.11 (GI₅₀) | [14] |

| Pyrazole-Chalcone | 6b | HNO-97 (Head and Neck) | 10 | [15] |

| Pyrazole-Chalcone | 6d | HNO-97 (Head and Neck) | 10.56 | [15] |

Enzyme Inhibition Assays

Many anticancer drugs function by inhibiting specific enzymes that are critical for cancer cell growth and survival. Pyrazolyl-quinoxaline derivatives have been investigated as inhibitors of various kinases, such as Apoptosis signal-regulated kinase 1 (ASK1), Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[13][16]

Caption: Generalized pathway of kinase inhibition by a test compound.

| Compound Type | Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |

| Quinoxaline Derivative | 26e | ASK1 | 30.17 | [16] |

| Quinoxaline Derivative | 12d | ASK1 | 49.63 | [16] |

| Pyrazole-linked benzenesulfonyl | 18h | VEGFR2 | 135 | [13] |

| Pyrazole-linked benzenesulfonyl | 18h | HER2 | 253 | [13] |

| Pyrazole-linked benzenesulfonyl | 18h | EGFR | 574 | [13] |

| Quinolinone-pyrazoline | 9b | Lipoxygenase (LOX) | 10,000 | [17] |

In Vivo Antitumor Efficacy Studies

Compounds that demonstrate significant in vitro activity are advanced to in vivo testing to evaluate their efficacy and safety in a whole-organism setting.[18] Human tumor xenograft models in immunodeficient mice are the most common systems for this stage of preclinical screening.[19][20]

This protocol is a generalized procedure based on standard practices.[18][20][21]

-

Animal and Cell Line Preparation:

-

Tumor Implantation:

-

Harvest and resuspend the cancer cells in a sterile medium or PBS.

-

Anesthetize the mice using an approved protocol.

-

Inject a specific number of cells (e.g., 1 x 10⁶ cells in 0.1 mL) subcutaneously into the flank of each mouse.[21]

-

-

Tumor Growth Monitoring:

-

Animal Grouping and Treatment:

-

When tumors reach the target volume, randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses, positive control).

-

Prepare the dosing solution for the test compound. A common vehicle for administration can be a mix of DMSO, PEG300, and saline.[21]

-

Administer the treatment via the chosen route (e.g., intraperitoneal (IP), intravenous (IV), or oral gavage (PO)) based on the compound's properties and the experimental design.[21][22]

-

-

Data Collection and Study Endpoint:

-

Continue to measure tumor volumes and the body weight of each mouse 2-3 times per week. Body weight is a key indicator of toxicity.[20][21]

-

Observe animals daily for any clinical signs of distress.[21]

-

The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed treatment duration.[21]

-

Caption: General workflow for an in vivo anticancer efficacy study.

Antimicrobial Activity Screening

The initial screening of pyrazolyl-quinoxaline compounds for antimicrobial properties is commonly performed using the Kirby-Bauer disk diffusion method. This test provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth.

Disk Diffusion Method (Kirby-Bauer Test)

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[23] It is based on the principle of diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium that has been uniformly inoculated ("lawned") with a test microorganism.[23][24] If the microorganism is susceptible to the agent, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk after incubation.[25] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[23]

This protocol is a synthesized procedure based on standard methodologies.[23][25][26][27]

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25] This can be done visually or with a photometric device.[25]

-

-

Inoculation of Agar Plate:

-

Use a sterile cotton swab dipped into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[25][27]

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.[25][27]

-

Allow the plate to dry for a few minutes.[26]

-

-

Application of Disks:

-

Prepare sterile filter paper disks impregnated with a known concentration of the pyrazolyl-quinoxaline test compound.

-

Using sterile forceps, place the disks onto the surface of the inoculated agar plate.[23]

-

Ensure disks are distributed evenly, at least 24 mm apart, and not too close to the edge of the plate.[25]

-

Gently press each disk down to ensure complete contact with the agar surface.[23]

-

Include positive control (a known antibiotic) and negative control (a disk with solvent only) disks.

-

-

Incubation:

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[27]

-

The results are typically interpreted by comparing the zone diameters to standardized charts, but for novel compounds, the diameter itself is reported as a measure of activity.

-

Caption: Standard workflow for the Kirby-Bauer antimicrobial susceptibility test.

The following table summarizes the antimicrobial activity of various quinoxaline and pyrazole derivatives against selected microbial strains. Activity is reported as either zone of inhibition or Minimum Inhibitory Concentration (MIC).

| Compound Type | Compound ID | Microbial Strain | Activity (Zone of Inhibition, mm) | Activity (MIC, µg/mL) | Reference |

| Quinoxaline Derivative | 7 | P. aeruginosa | 21 ± 0.55 | - | [1] |

| Quinoxaline Derivative | 16 | P. aeruginosa | 27 ± 0.73 | - | [1] |

| Quinoxaline Derivative | 4a | S. aureus | - | 0.97 | [1] |

| Quinoxaline Derivative | 16 | S. aureus | - | 1.95 | [1] |

| Pyrazole Derivative | 3 | E. coli | - | 0.25 | [3] |

| Pyrazole Derivative | 4 | S. epidermidis | - | 0.25 | [3] |

| Pyrazole Derivative | 2 | A. niger (Fungus) | - | 1 | [3] |

Conclusion

The initial biological screening of pyrazolyl-quinoxaline compounds is a critical step in identifying promising candidates for further drug development. The methodologies outlined in this guide, including in vitro cytotoxicity and antimicrobial assays, provide a robust framework for the preliminary evaluation of this chemical class. The data presented herein, collated from various studies, demonstrate that pyrazolyl-quinoxaline hybrids and their constituent moieties possess significant potential as both anticancer and antimicrobial agents.[1][3][10][16] A systematic approach, beginning with broad screening via assays like the MTT and Kirby-Bauer tests, followed by more targeted enzyme inhibition and in vivo studies for lead compounds, is essential for efficiently advancing these molecules through the drug discovery pipeline.

References

- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcpa.in [ijcpa.in]

- 5. benchchem.com [benchchem.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. atcc.org [atcc.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Novel quinolinone-pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. ijpbs.com [ijpbs.com]

- 20. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 23. contractlaboratory.com [contractlaboratory.com]

- 24. microbenotes.com [microbenotes.com]

- 25. hardydiagnostics.com [hardydiagnostics.com]

- 26. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 27. asm.org [asm.org]

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Novel Quinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a critical class of heterocyclic compounds, forming the backbone of numerous pharmacologically active agents. Their diverse biological activities, ranging from anticancer to antimicrobial, underscore the importance of precise structural characterization in the development of new therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the structural elucidation of novel quinoxaline compounds, offering detailed experimental protocols and a clear framework for data interpretation.

Core Analytical Techniques in Quinoxaline Structural Elucidation

The definitive assignment of a chemical structure to a novel quinoxaline compound relies on a synergistic application of various analytical techniques. Spectroscopic and crystallographic methods provide the fundamental data required to piece together the molecular puzzle.

Spectroscopic Methods: A Window into Molecular Connectivity

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing invaluable information about the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.[1]

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[2][3][4][5]

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.[6][7][8][9]

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. For quinoxaline derivatives, UV-Vis spectra can provide information about the extent of conjugation within the aromatic system.[10][11][12][13]

Chromatographic Methods: Separation and Purification

Prior to detailed structural analysis, it is often necessary to isolate and purify the novel quinoxaline compound from a reaction mixture. High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose.[14][15][16]

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[17] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.[18][19][20][21]

Data Presentation: Spectroscopic and Crystallographic Data Summary

The following tables summarize typical quantitative data obtained during the structural elucidation of a hypothetical novel quinoxaline derivative.

Table 1: NMR Spectroscopic Data

| Technique | Parameter | Observed Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.5-8.5 ppm | Aromatic protons of the quinoxaline core and substituents. |

| Coupling Constants (J) | 7-9 Hz (ortho), 1-3 Hz (meta) | Connectivity of protons on the aromatic rings. | |

| ¹³C NMR | Chemical Shift (δ) | 120-160 ppm | Carbon atoms of the quinoxaline ring and aromatic substituents. |

| 140-155 ppm | Quaternary carbons of the quinoxaline ring junction.[22] |

Table 2: Mass Spectrometry Data

| Technique | Parameter | Observed Value | Interpretation |

| ESI-MS | [M+H]⁺ | e.g., 251.1025 | Molecular weight of the compound. |

| HRMS | Exact Mass | e.g., 250.0953 | Elemental composition (e.g., C₁₅H₁₀N₂O₂). |

| MS/MS | Fragmentation Pattern | Characteristic losses | Structural fragments of the molecule. |

Table 3: IR and UV-Vis Spectroscopic Data

| Technique | Parameter | Observed Value | Interpretation |

| FT-IR | Wavenumber (cm⁻¹) | ~3100-3000 | Aromatic C-H stretching. |

| ~1600-1450 | C=C and C=N stretching in the aromatic rings. | ||

| Other specific bands | Presence of functional groups (e.g., C=O, -NO₂, -NH₂). | ||

| UV-Vis | λmax (nm) | ~250-280, ~320-360 | π → π* transitions of the quinoxaline aromatic system. |

Table 4: X-ray Crystallographic Data

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific values in Å and ° |

| Bond Lengths | e.g., C-N: ~1.3-1.4 Å |

| Bond Angles | e.g., C-N-C: ~115-120° |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural elucidation of novel quinoxaline compounds.

Protocol 1: NMR Spectroscopy

1. Sample Preparation:

-

Weigh 5-25 mg of the purified quinoxaline compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. Instrument Setup and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[23]

-

For ¹³C NMR, a spectrometer operating at 75 MHz or higher is commonly used.[23]

-

Acquire standard 1D ¹H and ¹³C NMR spectra.

-

For more complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)

1. Sample Preparation:

-

Prepare a dilute solution of the quinoxaline compound (approximately 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile. The solution should be free of non-volatile salts.

2. Instrument Setup and Data Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve optimal ionization.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

1. Sample Preparation:

-

Dissolve the crude reaction mixture containing the novel quinoxaline compound in a suitable solvent that is compatible with the mobile phase.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[14]

2. Chromatographic Conditions:

-

Use a reversed-phase C18 column for the separation of moderately polar quinoxaline derivatives.

-

The mobile phase typically consists of a mixture of water (often with a small amount of formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[24]

-

Develop a gradient elution method, starting with a higher proportion of the aqueous phase and gradually increasing the proportion of the organic solvent, to achieve good separation of the components.[24]

-

Monitor the elution of compounds using a UV detector at a wavelength where the quinoxaline derivative absorbs strongly.

3. Fraction Collection:

-

Collect the fractions corresponding to the peak of the desired compound.

-

Combine the fractions and remove the solvent under reduced pressure to obtain the purified quinoxaline derivative.

Protocol 4: FT-IR Spectroscopy

1. Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).[8]

2. Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the sample in the instrument's sample compartment.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[11] The instrument software will automatically subtract the background spectrum.

Protocol 5: UV-Vis Spectroscopy

1. Sample Preparation:

-

Prepare a dilute solution of the quinoxaline compound in a UV-transparent solvent (e.g., ethanol, methanol, or chloroform). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

2. Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.[11]

Protocol 6: X-ray Crystallography

1. Crystal Growth:

-

The most critical and often challenging step is to grow a single crystal of the quinoxaline compound of suitable size (typically >0.1 mm in all dimensions) and quality.[17]

-

Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a beam of monochromatic X-rays.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector.[17]

3. Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group of the crystal.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Visualizing the Process and Pathways

Diagrams are essential for visualizing complex workflows, logical relationships, and biological pathways. The following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Structural Elucidation

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of novel quinoxaline compounds.

Logical Relationships in Spectroscopic Data Analysis

Caption: Logical flow from raw spectroscopic data to a proposed chemical structure for a novel quinoxaline compound.

Signaling Pathway: Quinoxaline Derivative as an Adenosine A2A Receptor Antagonist

Some quinoxaline derivatives have been investigated as antagonists of the Adenosine A2A Receptor (A2AR), a G-protein coupled receptor involved in various physiological processes, including immunosuppression in the tumor microenvironment.[25][26][27][28][29][30]

Caption: The inhibitory effect of a novel quinoxaline antagonist on the Adenosine A2A Receptor signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.tw]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. organomation.com [organomation.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mse.washington.edu [mse.washington.edu]

- 8. web.mit.edu [web.mit.edu]

- 9. rtilab.com [rtilab.com]

- 10. researchgate.net [researchgate.net]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]

- 13. researchgate.net [researchgate.net]

- 14. nacalai.com [nacalai.com]

- 15. Separation of Quinoxaline, 2,3,6-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. agilent.com [agilent.com]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. m.youtube.com [m.youtube.com]

- 19. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. hkl-xray.com [hkl-xray.com]

- 22. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. heteroletters.org [heteroletters.org]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]